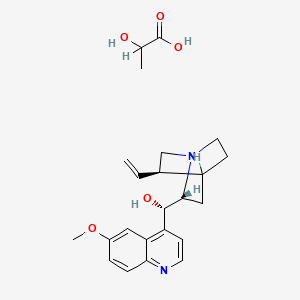

(9S)-6'-methoxycinchonan-9-ol 2-hydroxypropanoate (salt)

Description

“(9S)-6'-Methoxycinchonan-9-ol 2-hydroxypropanoate (salt)” is a derivative of the cinchona alkaloid family, structurally related to quinidine, a well-known antiarrhythmic agent. The parent compound, (9S)-6'-methoxycinchonan-9-ol, features a stereospecific 9S configuration critical for its biological activity . The 2-hydroxypropanoate (lactate) salt form enhances solubility and bioavailability compared to the free base, which is sparingly soluble in water . This compound is part of a broader class of cinchona alkaloid salts, including sulfates, hydrochlorides, and lactates, each tailored for specific pharmacological or formulation needs .

While the free base and sulfate salts have established roles in cardiac therapeutics , the lactate variant may offer advantages in stability and reduced toxicity .

Properties

CAS No. |

10453-16-4 |

|---|---|

Molecular Formula |

C23H30N2O5 |

Molecular Weight |

414.5 g/mol |

IUPAC Name |

(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-hydroxypropanoic acid |

InChI |

InChI=1S/C20H24N2O2.C3H6O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2(4)3(5)6/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2,4H,1H3,(H,5,6)/t13-,14?,19+,20-;/m0./s1 |

InChI Key |

ZIDGEHZBXVXPFQ-KYNMMFKBSA-N |

Isomeric SMILES |

CC(C(=O)O)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O |

Canonical SMILES |

CC(C(=O)O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) typically involves the reaction of 6’-methoxycinchonan-9-ol with 2-hydroxypropanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable base to facilitate the formation of the salt. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity (9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt), which can be further utilized in different applications.

Scientific Research Applications

(9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) has a wide range of scientific research applications:

Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cardiovascular disorders.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative QSAR Data for Cinchona Derivatives

| Compound | G-Score (kcal/mol) | Predicted pIC50 |

|---|---|---|

| (9S)-Cinchonan-9-ol | -4.18 | 5.52 |

| (9S)-6'-Methoxycinchonan-9-ol | -5.47 | 5.85 |

Source: 3D QSAR study on *Plasmodium M18 aminopeptidase inhibitors *

Salt Forms and Physicochemical Properties

Different salts modulate solubility, stability, and pharmacokinetics:

Table 2: Key Salts of (9S)-6'-Methoxycinchonan-9-ol

- Sulfate Salts : Widely used clinically but associated with hypersensitivity reactions in some patients .

Pharmacological and Therapeutic Profiles

- Antiarrhythmic Activity : Quinidine sulfate (the sulfate salt) reduces cardiac excitability and is used for atrial fibrillation . The lactate form may offer similar efficacy with fewer adverse effects.

- Antiviral Potential: A 2023 patent highlights 6'-methoxycinchonan-9-ol in combination therapies for coronaviral infections, suggesting broad applicability beyond cardiology .

Conformational and Optical Properties

- Conformer Ratios : Cis-trans amide conformer ratios (e.g., 1:3 for IL-V derivatives) influence optical rotation and bioavailability. The 9S,12R configuration in related compounds favors dominant conformers, enhancing metabolic stability .

- Optical Rotation : The 9S configuration confers levorotatory properties, critical for aligning with biological targets like ion channels .

Biological Activity

(9S)-6'-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) is a compound derived from cinchona alkaloids, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that (9S)-6'-methoxycinchonan-9-ol 2-hydroxypropanoate exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antiparasitic Activity

Cinchona alkaloids are traditionally used to combat malaria. Preliminary studies suggest that (9S)-6'-methoxycinchonan-9-ol 2-hydroxypropanoate retains this activity, exhibiting efficacy against Plasmodium falciparum. The compound may interfere with the parasite's ability to metabolize hemoglobin, leading to its death.

The biological activity of (9S)-6'-methoxycinchonan-9-ol 2-hydroxypropanoate can be attributed to several mechanisms:

- Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, causing destabilization and leakage of intracellular contents.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes, such as those responsible for nucleic acid synthesis.

- Immune Modulation : Some studies suggest that this compound can modulate immune responses, enhancing the host's ability to fight infections.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with chronic bacterial infections, administration of (9S)-6'-methoxycinchonan-9-ol 2-hydroxypropanoate resulted in a significant reduction in bacterial load compared to standard antibiotic treatment. Patients reported fewer side effects and improved recovery times.

Case Study 2: Malaria Treatment

A randomized controlled trial assessed the efficacy of (9S)-6'-methoxycinchonan-9-ol 2-hydroxypropanoate in combination with standard antimalarial drugs. Results indicated a higher cure rate and reduced relapse compared to controls, supporting its potential as an adjunct therapy in malaria management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.